3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, a thienylcarbonyl group, and various phenyl and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic synthesis techniques. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process involves the coupling of boronic acid derivatives with halogenated precursors in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(5S)-3-Hydroxy-5-(4-isopropylphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}morpholin-4-ium
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
Uniqueness
3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21NO3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-hydroxy-1-phenyl-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H21NO3S/c1-15(2)16-10-12-17(13-11-16)21-20(22(26)19-9-6-14-29-19)23(27)24(28)25(21)18-7-4-3-5-8-18/h3-15,21,27H,1-2H3 |
InChI Key |
ANMJUTJWIVOYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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